S-nitrosoglutathione
Overview
Description
S-Nitrosoglutathione is a nitric oxide-derived molecule generated by the interaction of nitric oxide with reduced glutathione in a process called S-nitrosylation . It serves as an intracellular nitric oxide reservoir and a vehicle for nitric oxide throughout the cell, enabling the biological activity of nitric oxide to expand . This compound is considered the most abundant low-molecular-mass S-nitrosothiol .
Mechanism of Action
Target of Action
S-Nitrosoglutathione (GSNO) primarily targets the enzyme GSNO reductase (GSNOR) . GSNOR plays a central role in regulating the levels of endogenous S-nitrosothiols and controlling protein S-nitrosylation-based signaling .
Mode of Action
GSNO is an endogenous S-nitrosothiol (SNO) that plays a critical role in nitric oxide (NO) signaling . It is generated by the interaction of NO with reduced glutathione (GSH) in a process called S-nitrosylation . The enzyme GSNOR reduces GSNO to an unstable intermediate, S-hydroxylaminoglutathione, which then rearranges to form glutathione sulfonamide, or in the presence of GSH, forms oxidized glutathione (GSSG) and hydroxylamine .
Biochemical Pathways
GSNO is involved in a wide array of cellular processes during normal development and stress responses . It is considered as a convergence of signaling pathways of reactive nitrogen and oxygen species . The generation of GSNO can serve as a stable and mobile NO pool which can effectively transduce NO signaling .
Pharmacokinetics
It is known that gsno is highly reactive due to the polarized carbonyl group and can participate in nucleophile as well as electrophile addition and substitution reactions .
Result of Action
The action of GSNO results in the regulation of cellular concentrations of GSNO and the control of protein S-nitrosylation-based signaling . This has significant implications in human cardiovascular and respiratory diseases as well as in immune tolerance during organ transplantation .
Action Environment
The action of GSNO is influenced by the cellular environment. For instance, in oxygenated buffers, the formation of SNOs is due to the oxidation of NO to dinitrogen trioxide (N2O3) . Furthermore, GSNO is thought to often act by mediating the cellular environment in response to stress conditions .
Biochemical Analysis
Biochemical Properties
S-nitrosoglutathione interacts with various enzymes, proteins, and other biomolecules. The enzyme GSNO reductase (GSNOR) reduces this compound to an unstable intermediate, S-hydroxylaminoglutathione, which then rearranges to form glutathione sulfonamide . This interaction plays a central role in regulating the levels of endogenous S-nitrosothiols and controlling protein S-nitrosylation-based signaling .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is also reported to be a substrate for g-glutamyl transpeptidase, which hydrolyzes the g-glutamyl moiety of glutathione to give glutamate and cysteinylglycine .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can react with glutathione to form GSNO . The enzyme GSNO reductase (GSNOR) reduces this compound to an unstable intermediate, which then rearranges to form glutathione sulfonamide . This process regulates the cellular concentrations of GSNO and plays a central role in regulating the levels of endogenous S-nitrosothiols and controlling protein S-nitrosylation-based signaling .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that GSNO treatment reduces peroxynitrite, lipid peroxides/aldehydes, BBB leakage, inflammation, and edema in a short-term treatment . In a long-term treatment, GSNO protects axonal integrity, maintains myelin levels, promotes synaptic plasticity, and enhances the expression of neurotrophic factors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, administration of GSNO (50 μg/kg body weight) to overnight fasted dogs resulted in significant elevation of the blood glucose levels . This was due to significant reduction in plasma insulin levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. The enzyme GSNO reductase (GSNOR) reduces this compound to an unstable intermediate, which then rearranges to form glutathione sulfonamide . This process is part of the cellular catabolism of nitric oxide .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is regarded as an intracellular NO reservoir as well as a vehicle of NO throughout the cell .
Subcellular Localization
This compound is localized in various subcellular compartments. For instance, GSNOR, which interacts with this compound, not only localizes to the cytosol, but also to the Golgi apparatus and endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Nitrosoglutathione is synthesized by reacting reduced glutathione with nitric oxide or nitric oxide donors under controlled conditions. The reaction typically involves the use of oxygenated buffers to facilitate the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar principles as laboratory synthesis but with optimized reaction conditions to ensure high yield and purity. Encapsulation techniques are often employed to protect this compound from degradation and to control its release .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form oxidized glutathione and nitric oxide.
Reduction: It can be reduced back to reduced glutathione and nitric oxide.
Substitution: this compound can participate in transnitrosation reactions, transferring its nitroso group to other thiols.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as ascorbate.
Substitution: Other thiol-containing compounds.
Major Products:
Oxidation: Oxidized glutathione and nitric oxide.
Reduction: Reduced glutathione and nitric oxide.
Substitution: Various S-nitrosothiols depending on the thiol acceptor.
Scientific Research Applications
S-Nitrosoglutathione has a wide range of scientific research applications:
Comparison with Similar Compounds
- S-Nitrosocysteine
- S-Nitrosocysteinylglycine
- S-Nitrosoalbumin
- S-Nitrosohemoglobin
Comparison: S-Nitrosoglutathione is unique due to its abundance and role as a major intracellular nitric oxide reservoir. Unlike other S-nitrosothiols, it is more stable and can effectively transduce nitric oxide signaling . Its ability to participate in transnitrosation reactions makes it a versatile molecule in nitric oxide biology .
Properties
CAS No. |
57564-91-7 |
---|---|
Molecular Formula |
C10H16N4O7S |
Molecular Weight |
336.32 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-nitrososulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H16N4O7S/c11-5(10(19)20)1-2-7(15)13-6(4-22-14-21)9(18)12-3-8(16)17/h5-6H,1-4,11H2,(H,12,18)(H,13,15)(H,16,17)(H,19,20)/t5-,6+/m0/s1 |
InChI Key |
HYHSBSXUHZOYLX-NTSWFWBYSA-N |
SMILES |
C(CC(=O)NC(CSN=O)C(=O)NCC(=O)O)C(C(=O)O)N |
Isomeric SMILES |
C(CC(=O)N[C@H](CSN=O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CSN=O)C(=O)NCC(=O)O)C(C(=O)O)N |
Appearance |
Solid powder |
Key on ui other cas no. |
57564-91-7 |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XXG |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSNO; SNOG; S-Nitrosoglutathione; Glutathione thionitrite; H-gGlu-Cys(NO)-Gly-OH; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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